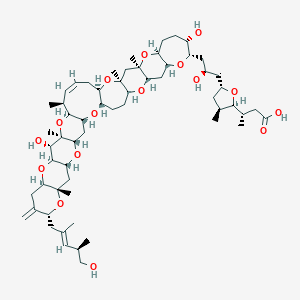
Gambieric acid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gambieric acid A is a natural product found in Gambierdiscus toxicus with data available.
Aplicaciones Científicas De Investigación
Antifungal Activity
Gambieric acid A exhibits remarkable antifungal properties , particularly against Aspergillus niger. Studies indicate that its antifungal potency is approximately 2000 times greater than that of amphotericin B , a widely used antifungal agent . This high efficacy positions this compound as a promising candidate for developing new antifungal therapies, especially in an era of increasing resistance to conventional antifungal drugs.
Structure-Activity Relationship Studies
Research on this compound has led to extensive investigations into its structure-activity relationships (SAR). The total synthesis of this compound has facilitated the creation of analogs that help elucidate the molecular features responsible for its biological activity. For instance, studies have demonstrated that modifications in the molecular structure can significantly influence its antifungal and antiproliferative activities .
Table 1: Structure-Activity Relationships of this compound
| Modification | Effect on Activity | Reference |
|---|---|---|
| C9 and C11 stereogenic centers | Altered potency against Aspergillus niger | |
| Ring modifications | Impact on cytotoxicity in cancer cell lines |
Potential Therapeutic Applications
Beyond its antifungal properties, this compound is being explored for broader therapeutic applications. Its unique chemical structure and biological activity suggest potential roles in treating various conditions:
- Cancer : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration into its mechanisms and efficacy as an anticancer agent .
- Growth Regulation : There is evidence suggesting that this compound could act as an endogenous growth-regulating factor for Gambierdiscus toxicus, indicating a role in ecological interactions and possibly therapeutic applications related to growth modulation .
Synthetic Studies and Challenges
The complexity of this compound's structure has posed significant challenges for synthetic chemists. Recent advancements have led to successful total syntheses, which not only provide access to this compound but also enable the exploration of its derivatives . These synthetic approaches often involve sophisticated techniques such as Suzuki-Miyaura coupling and ring-closing metathesis, highlighting the intricate nature of producing this compound in the laboratory.
Case Studies
Several case studies illustrate the applications and research surrounding this compound:
- Total Synthesis and Biological Evaluation : In a landmark study, researchers achieved the first total synthesis of this compound, followed by comprehensive biological evaluations that confirmed its potent antifungal activity. This work laid the groundwork for future SAR studies and potential therapeutic applications .
- Antifungal Efficacy Against Drug-Resistant Strains : Investigations into the efficacy of this compound against drug-resistant fungal strains have shown promising results, suggesting it could be developed into a novel treatment option for resistant infections .
Propiedades
Número CAS |
138434-64-7 |
|---|---|
Fórmula molecular |
C59H92O16 |
Peso molecular |
1057.3 g/mol |
Nombre IUPAC |
(3S)-3-[(2R,3S,5R)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34S,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29-pentamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid |
InChI |
InChI=1S/C59H92O16/c1-30(18-31(2)28-60)19-42-33(4)21-48-56(7,74-42)27-46-54(71-48)55(65)59(10)50(69-46)26-45-53(75-59)32(3)12-11-13-40-39(67-45)16-17-47-57(8,72-40)29-58(9)49(70-47)25-44-41(73-58)15-14-38(62)43(68-44)24-36(61)23-37-20-34(5)52(66-37)35(6)22-51(63)64/h11-12,18,31-32,34-50,52-55,60-62,65H,4,13-17,19-29H2,1-3,5-10H3,(H,63,64)/b12-11-,30-18+/t31-,32+,34+,35+,36-,37-,38+,39+,40-,41+,42-,43+,44-,45-,46-,47-,48-,49+,50+,52-,53+,54-,55+,56+,57+,58-,59+/m1/s1 |
Clave InChI |
MSZMCMVREIGRAG-PXDMALBISA-N |
SMILES |
CC1CC(OC1C(C)CC(=O)O)CC(CC2C(CCC3C(O2)CC4C(O3)(CC5(C(O4)CCC6C(O5)CC=CC(C7C(O6)CC8C(O7)(C(C9C(O8)CC1(C(O9)CC(=C)C(O1)CC(=CC(C)CO)C)C)O)C)C)C)C)O)O |
SMILES isomérico |
C[C@H]1C[C@@H](O[C@H]1[C@@H](C)CC(=O)O)C[C@H](C[C@H]2[C@H](CC[C@H]3[C@H](O2)C[C@H]4[C@](O3)(C[C@]5([C@H](O4)CC[C@H]6[C@H](O5)C/C=C\[C@@H]([C@H]7[C@H](O6)C[C@H]8[C@](O7)([C@H]([C@H]9[C@H](O8)C[C@]1([C@H](O9)CC(=C)[C@H](O1)C/C(=C/[C@@H](C)CO)/C)C)O)C)C)C)C)O)O |
SMILES canónico |
CC1CC(OC1C(C)CC(=O)O)CC(CC2C(CCC3C(O2)CC4C(O3)(CC5(C(O4)CCC6C(O5)CC=CC(C7C(O6)CC8C(O7)(C(C9C(O8)CC1(C(O9)CC(=C)C(O1)CC(=CC(C)CO)C)C)O)C)C)C)C)O)O |
Sinónimos |
Gambieric acid A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















